
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is a chemical compound with the IUPAC name 5-bromo-3-fluoropyridine-2-sulfonyl fluoride . It has a molecular weight of 258.04 .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-fluoropyridine-2-sulfonyl fluoride is 1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Wissenschaftliche Forschungsanwendungen
SuFEx Click Chemistry
A new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride (1-Br-ESF), demonstrates potential as a tris-electrophile and a sulfur(vi) fluoride exchange (SuFEx) clickable material. This reagent has been applied for the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition, highlighting its utility in enriching the SuFEx tool cabinet for functionalized isoxazole creation (Leng & Qin, 2018).
Enhancing Antimicrobial Activity
The development of a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has facilitated the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. Notably, vinyl sulfonyl fluoride functionalized pharmaceuticals demonstrated significantly improved antimicrobial activity against Gram-positive bacteria, underscoring the relevance of sulfonyl fluoride derivatives in medicinal chemistry (Leng et al., 2020).
Fluorosulfonyl 1,2,3-Triazoles Synthesis
A metal-free approach for the synthesis of 4-fluorosulfonyl 1,2,3-triazoles utilizing bromovinylsulfonyl fluoride as a novel building block has been introduced. This method allows for the production of various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles, offering a general route to azole heterocycles that are challenging to access through existing methods (Thomas & Fokin, 2018).
Sp3-Rich (Fluoro)alkylated Scaffolds
Innovative cross-coupling chemistry using sulfone compounds, including those with fluoroalkyl groups, has been developed for the synthesis of medicinally relevant fluorinated scaffolds. This technique addresses the challenge of incorporating fluorine into complex molecules, simplifying the synthetic routes to fluorinated analogs that traditionally required more elaborate and toxic methods (Merchant et al., 2018).
Aliphatic Sulfonyl Fluorides Synthesis
A mild, visible-light-mediated method for synthesizing aliphatic sulfonyl fluorides from a broad range of carboxylic acids, including natural products and drugs, has been presented. This approach facilitates the rapid creation of sulfonyl fluoride compound libraries, highlighting the growing interest in sulfonyl fluorides for chemical biology and pharmacology applications (Xu et al., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-5-fluoropyridine-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF2NO2S/c6-4-1-3(7)2-9-5(4)12(8,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPUDFGTZPNUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)S(=O)(=O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-fluoropyridine-2-sulfonyl fluoride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

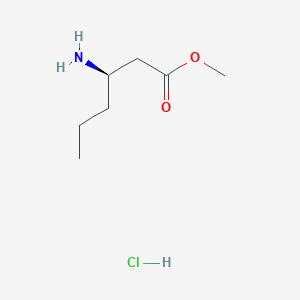
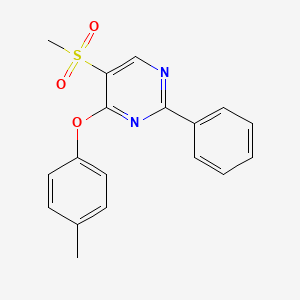
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)

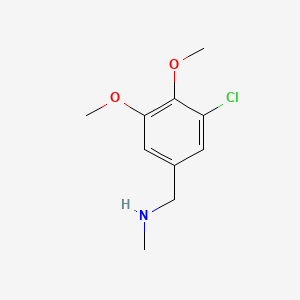
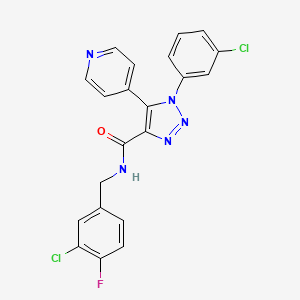


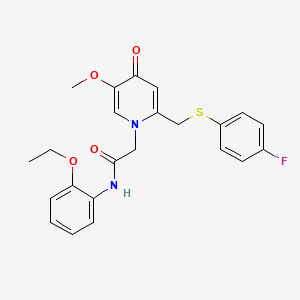


![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2975226.png)